CID 5381366

Description

CID 5381366 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. Compounds with CIDs often undergo rigorous characterization via techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to elucidate their molecular formulas, stereochemistry, and functional groups. For instance, compounds like chaetogobosin derivatives (e.g., compounds 3–6 in ) and briaviolides () are structurally complex molecules with defined molecular formulas, substituents, and stereochemical configurations, which are critical for their biological activities .

Properties

CAS No. |

5059-58-5 |

|---|---|

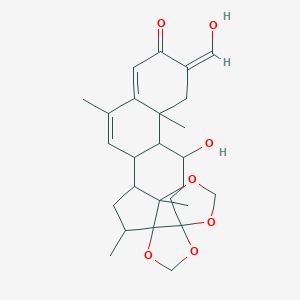

Molecular Formula |

C26H34O7 |

Molecular Weight |

458.5 g/mol |

InChI |

InChI=1S/C26H34O7/c1-14-5-17-19-6-15(2)26(25(32-13-33-26)11-30-12-31-25)24(19,4)9-21(29)22(17)23(3)8-16(10-27)20(28)7-18(14)23/h5,7,10,15,17,19,21-22,27,29H,6,8-9,11-13H2,1-4H3/b16-10- |

InChI Key |

WKLPTHVGGWUGJV-YBEGLDIGSA-N |

SMILES |

CC1CC2C3C=C(C4=CC(=O)C(=CO)CC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C)C |

Isomeric SMILES |

CC1CC2C3C=C(C4=CC(=O)/C(=C\O)/CC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C)C |

Canonical SMILES |

CC1CC2C3C=C(C4=CC(=O)C(=CO)CC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C)C |

Other CAS No. |

5059-58-5 |

Synonyms |

Dispiro[17H-cyclopenta[a]phenanthrene-17,4’-[1,3]dioxolane-5’,4’’-[1,3]dioxolane], pregna-4,6-dien-3-one deriv.; |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 5381366 involves several steps, typically starting with the preparation of the core steroid structure. The synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

CID 5381366 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the steroidal structure, such as the addition or removal of functional groups .

Scientific Research Applications

CID 5381366 has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of other steroidal compounds. In biology and medicine, it is studied for its potential anti-inflammatory and anticancer properties. The compound is also used in the development of new pharmaceuticals and as a reference standard in various analytical techniques .

Mechanism of Action

The mechanism of action of CID 5381366 involves its interaction with specific molecular targets and pathways within cells. While the exact details are not fully understood, it is believed that the compound exerts its effects by binding to steroid receptors and modulating gene expression. This can lead to changes in cell behavior, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs and functionally related compounds, leveraging methodologies and data from the provided evidence.

Table 1: Structural and Spectroscopic Comparison of CID 5381366 and Analogs

Key Findings

Structural Similarities and Modifications Chaetogobosin Derivatives: Compound 4 (epoxidation product of 3) shares a backbone with this compound analogs but differs in substituents (e.g., epoxide vs. hydroxyl groups). Briaviolides: Briaviolide F (6) and G (7) differ in acyl groups (hexanoyl vs. acetyl), impacting lipophilicity and metabolic stability .

Spectroscopic Distinctions Chaetogobosin derivatives exhibit distinct ¹³C NMR shifts for epoxide carbons (δC 63.0–65.1) compared to non-epoxidized analogs (δC ~120–130 for double bonds) . Briaviolides show characteristic HMBC correlations for acylated hydroxyls (e.g., H-9 to C-12 hexanoyl in 6), aiding structural confirmation .

Lipophilic side chains in briaviolides (e.g., hexanoyl) improve membrane permeability, critical for anti-inflammatory activity .

Table 2: Physicochemical Properties of Similar Compounds

*Similarity scores based on Tanimoto coefficients (0–1 scale).

Methodological Considerations

- NMR and HRMS: Critical for differentiating epoxidized (e.g., compound 4) vs. non-epoxidized analogs (compound 3) via carbon chemical shifts and molecular ion peaks .

- Chromatographic Techniques: Used to isolate compounds with minor structural differences (e.g., briaviolides F and G) .

- Computational Tools : Experimental ECD spectra compared with calculated spectra to assign absolute configurations (e.g., 5R,6S in compound 4) .

Q & A

How should researchers formulate focused research questions for studying CID 5381366?

To formulate research questions, use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure inquiry . Ensure questions are specific, complex, and ethically grounded , avoiding overly broad or vague phrasing. For example:

Q. What methodologies are recommended for conducting a systematic literature review on this compound?

- Primary vs. Secondary Sources : Prioritize peer-reviewed journals, patents, and conference proceedings (primary) over reviews or textbooks (secondary) .

- Keyword Strategy : Develop a list of synonyms (e.g., "this compound," "chemical properties," "synthesis pathways") and use databases like PubMed, SciFinder, and Google Scholar with Boolean operators .

- Evaluation Criteria : Assess study quality by checking sample sizes, reproducibility, and conflict-of-interest disclosures . Track findings using citation managers (EndNote, Zotero) .

Q. How can researchers design reproducible experimental protocols for synthesizing this compound?

- Detailed Documentation : Include exact molar ratios, reaction temperatures, and purification methods (e.g., HPLC conditions) in the "Experimental" section .

- Characterization Data : Provide NMR, MS, and crystallography data for novel derivatives; reference known compounds with prior literature .

- Replication Steps : Specify equipment calibration protocols and error margins for measurements (e.g., ±0.1°C for temperature-sensitive reactions) .

Advanced Research Questions

Q. How should contradictory data in studies on this compound be analyzed and resolved?

- Root-Cause Analysis : Compare variables like solvent purity, assay sensitivity, or instrumental precision across conflicting studies .

- Data Triangulation : Validate results using multiple techniques (e.g., in vitro assays paired with computational docking simulations) .

- Meta-Analysis : Apply statistical models (e.g., random-effects models) to aggregate data from heterogeneous studies and identify trends .

Q. What advanced statistical techniques are appropriate for analyzing dose-response relationships involving this compound?

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC50/IC50 values .

- Machine Learning : Train models on high-throughput screening data to predict bioactive concentrations or toxicity thresholds .

- Uncertainty Quantification : Use bootstrapping or Monte Carlo simulations to assess confidence intervals for kinetic parameters .

Q. How can interdisciplinary approaches enhance the investigation of this compound’s mechanisms?

- Integrative Workflows : Combine structural biology (cryo-EM), cheminformatics (QSAR modeling), and metabolomics to map interaction networks .

- Cross-Domain Collaboration : Partner with computational chemists for MD simulations or clinicians for translational efficacy studies .

- Data Fusion : Merge spectral data (IR, Raman) with bioactivity profiles to identify structure-activity relationships (SARs) .

Methodological Guidelines

- Ethical Compliance : Obtain institutional approval for studies involving human/animal subjects .

- Data Transparency : Archive raw datasets in repositories like Zenodo or Figshare with DOIs for public access .

- Critical Milestones : Define project timelines with iterative review points (e.g., quarterly peer evaluations) .

For further guidance, consult "Research Question Writing Guidelines" and "Principles of Scientific Research" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.